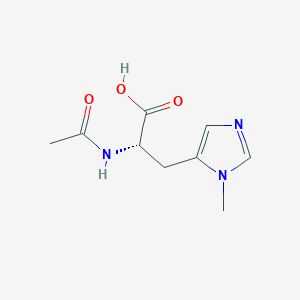

N-Acetyl-3-methylhistidine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

N-Acetyl-3-methylhistidine, also known as n-acetyl-3-methyl-l-histidine, is an N-acetyl-L-amino acid . The primary targets of this compound are not well-defined in the literature. More research is needed to identify its specific targets and their roles.

Mode of Action

It is known to be part of the n-acyl amino acids (na-aas) family . These compounds are structurally related to the endocannabinoid anandamide and are often referred to as a family of endocannabinoid-related lipids

Biochemical Pathways

This compound is involved in various metabolic pathways. It has been associated with circulating metabolites in pathways related to lipids, amino acids, and cofactors/vitamins . The strongest sub-pathway association was for inositol metabolism

Result of Action

It is known that the fatty acid amides, a family to which this compound belongs, play a significant role in various biological processes .

Biochemische Analyse

Biochemical Properties

N-Acetyl-3-methylhistidine interacts with various enzymes, proteins, and other biomolecules. It is a part of the N-acyl aromatic amino acids (NA-ArAAs), a subclass of the N-acyl amino acids (NA-AAs) . The biosynthesis, degradation, enzymatic modification, and transport of this compound are part of the complex biochemical reactions it participates in .

Cellular Effects

It is known that the fatty acid amides, the family to which this compound belongs, are important cell signaling molecules in mammals .

Molecular Mechanism

It is known that the fatty acid amides, including this compound, exert their effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The concentration of this compound in rat was reported as a production rate, 2.04 ± 0.13 µmole/24 h/rat . This suggests that the effects of this compound can change over time in laboratory settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. The formation of the N-acetyl and N-isovaleroyl conjugates of the aromatic amino acids, including this compound, are reactions of the phase II component of the mammalian xenobiotic detoxification system .

Transport and Distribution

Phase III excretion of these short-chain NA-ArAAs is either by passive diffusion or is transporter-mediated .

Vorbereitungsmethoden

The preparation of N-Acetyl-3-methylhistidine involves the acetylation of 3-methylhistidine. The synthetic route typically includes the activation of the carboxyl group by forming an acyl phosphate, an adenylate, or a thioester (like an acyl-CoA) . The acetylation process is catalyzed by ATP-grasp enzymes, which facilitate the ATP-dependent formation of an acyl phosphate, subsequently used for the generation of an amide bond .

Analyse Chemischer Reaktionen

N-Acetyl-3-methylhistidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

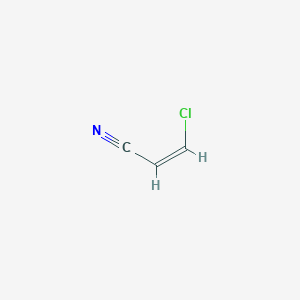

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-3-methylhistidine has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of acetylated amino acids.

Biology: It is involved in the study of metabolic pathways and enzyme functions.

Industry: It is used in the synthesis of various pharmaceuticals and biochemical research.

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-3-methylhistidine is similar to other acetylated derivatives of histidine, such as:

- N-Acetylhistidine

- N-Acetyl-1-methylhistidine

- N-Acetyl-2-methylhistidine

What sets this compound apart is its specific association with prostate cancer, making it a unique biomarker for the disease .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-10-5-12(7)2/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTXRTPBUWLETL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37841-04-6 | |

| Record name | N-Acetyl-3-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37841-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-3-methylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037841046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-3-methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Acetyl-3-methylhistidine as a potential biomarker?

A1: this compound, along with its non-acetylated form 3-methylhistidine, has shown promise as a potential biomarker for various health conditions. Studies suggest that elevated serum levels of both compounds are associated with an increased risk of chronic kidney disease progression and may even serve as early indicators of prostate cancer . Notably, these metabolomic profiles can be detected years before a clinical diagnosis, highlighting their potential for early disease detection and intervention.

Q2: How does dietary protein intake influence this compound levels?

A2: Research indicates a direct correlation between dietary protein quality and the urinary excretion of total 3-methylhistidine, which includes both the acetylated (this compound) and non-acetylated forms . Diets with higher protein quality were linked to greater excretion of total 3-methylhistidine. Furthermore, in patients with chronic kidney disease, a significant association was observed between lower protein intake and altered levels of various metabolites, including this compound . These findings underscore the impact of dietary protein on this compound levels.

Q3: Is there a genetic link to this compound levels?

A3: Yes, research has shown a connection between a specific gene variant and this compound levels. Variations in the NAT8 gene, which encodes a liver- and kidney-specific acetyltransferase, are linked to differing levels of this compound . This genetic association further strengthens the potential role of this compound as a biomarker for various health conditions, particularly those related to kidney function.

Q4: Are there differences in this compound levels based on the stage of prostate cancer?

A4: Interestingly, research suggests that different stages of prostate cancer may present with distinct this compound profiles. For instance, elevated levels of this compound were predominantly observed in men with T2 prostate cancers . In contrast, other lipid metabolites showed stronger associations with T3 and T4 stages. This observation suggests that this compound, in conjunction with other metabolites, might hold promise as a potential biomarker for not only detecting prostate cancer but also differentiating its stages.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)

![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)